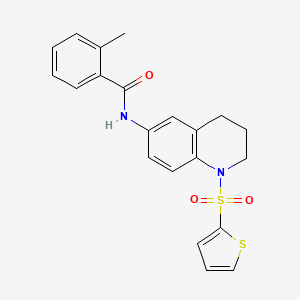
2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives and their applications, which can provide insights into the general class of compounds to which the target molecule belongs. Quinoline derivatives are known for their diverse biological activities and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at specific positions on the ring. In the first paper, quinoline-2-carboxamide derivatives were synthesized through N-methylation of desmethyl precursors using [11C]methyl iodide or [11C]methyl triflate . The second paper describes the synthesis of benzamide derivatives with a tetrahydrobenzo[b]thiophen moiety, which involves different substituents on the benzamide ring . The third paper details the synthesis of benzamide derivatives with a benzo[d]imidazol moiety and their subsequent reaction with nickel to form nickel complexes . These methods highlight the versatility in synthesizing quinoline-based compounds and the potential for creating a wide range of derivatives, including the target molecule.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents. The second paper reports that the synthesized molecules adopt a half-chair conformation and exhibit conformational disorder . The third paper provides structural characterization of the synthesized benzamide derivatives and their nickel complexes, confirming the molecular structures through single-crystal X-ray diffraction . These findings suggest that the target molecule would also have a complex structure, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often influenced by the substituents attached to the core structure. The first paper discusses the use of quinoline derivatives as radioligands for peripheral benzodiazepine receptors, indicating their ability to bind selectively to biological targets . The third paper shows that the synthesized nickel complexes of benzamide derivatives are active in ethylene oligomerization, demonstrating the catalytic potential of quinoline-based compounds . These reactions are indicative of the diverse chemical reactivity of quinoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are determined by their molecular structure. The papers do not provide explicit details on the physical properties of the compounds studied. However, the high radiochemical purity and specific radioactivity of the radioligands in the first paper suggest that these compounds have distinct physical properties suitable for PET imaging . The supramolecular aggregation described in the second paper, including π-π stacking and hydrogen bonding, indicates that intermolecular interactions play a significant role in the solid-state properties of these compounds . The catalytic activity of the nickel complexes in the third paper further illustrates the chemical versatility of quinoline derivatives .
科学的研究の応用
Synthesis and Reactivity
The synthesis and reactivity of compounds closely related to 2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide have been extensively studied. Research demonstrates the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to various derivatives through treatments such as oxidation and electrophilic substitution reactions. This foundational work sets the stage for understanding the chemical behavior and potential applications of 2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide in scientific research (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Anticancer and Antifibrotic Potential
Studies indicate that derivatives similar to 2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide exhibit significant biological activities, including anticancer and antifibrotic effects. For instance, certain thiophene 2-carboxamides have shown the ability to overcome cancer chemoresistance by inhibiting angiogenesis and efflux pump activity, suggesting a promising approach for enhancing the efficacy of chemotherapy (Mudududdla et al., 2015). Furthermore, novel ALK5 inhibitors, structurally related to the compound , have been identified as potential anti-fibrosis drugs, underscoring the therapeutic applications of these chemical entities in treating fibrotic diseases (Kim et al., 2008).
Enantioselective Synthesis and Biological Activity
The enantioselective synthesis of complex molecules that share core structural motifs with 2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide demonstrates the versatility and potential of these compounds in generating biologically active molecules. This approach has been utilized to synthesize various alkaloids, highlighting the importance of these synthetic methods in the development of new therapeutic agents (Back & Nakajima, 2000).
作用機序
The mechanism of action of thiophene and quinoline derivatives can vary depending on the specific compound and its intended use. For example, some thiophene derivatives have been found to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
将来の方向性
特性
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-6-2-3-8-18(15)21(24)22-17-10-11-19-16(14-17)7-4-12-23(19)28(25,26)20-9-5-13-27-20/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNERHYCBVGULDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)
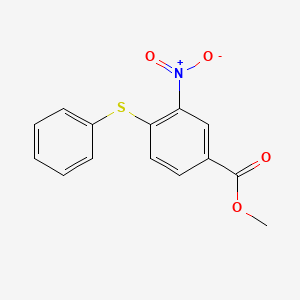
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)
![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)

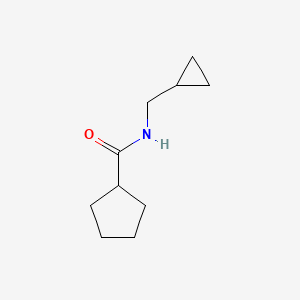
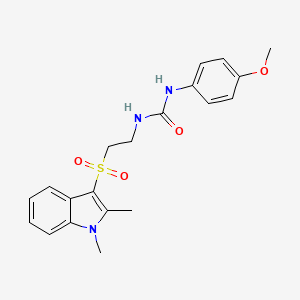
![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)
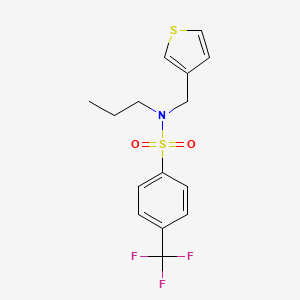
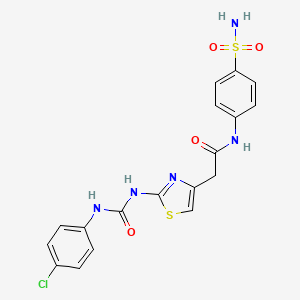

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)
![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)